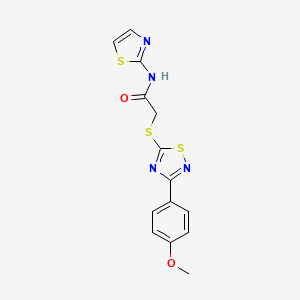

2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S3/c1-20-10-4-2-9(3-5-10)12-17-14(23-18-12)22-8-11(19)16-13-15-6-7-21-13/h2-7H,8H2,1H3,(H,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFGDWJOOJVBHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide typically involves the reaction of 4-methoxyphenyl hydrazine with carbon disulfide and potassium hydroxide to form the intermediate 4-methoxyphenyl-1,2,4-thiadiazole. This intermediate is then reacted with thioacetic acid and thiazole-2-amine under specific conditions to yield the final compound .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and thiadiazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Anticancer Applications

Research indicates that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines:

- Mechanism of Action : The compound has been shown to inhibit key cellular pathways involved in proliferation and survival. Specifically, it disrupts RNA and DNA synthesis without affecting protein synthesis, which is crucial for cancer cell viability .

- Cell Lines Tested :

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens:

- Target Organisms : In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal species .

- Mechanism of Action : The interaction with microbial membranes leads to disruption of membrane integrity, inhibiting growth.

Biochemical Interactions

The compound interacts with several enzymes and proteins, notably:

- Monoamine Oxidase A (MAO-A) : Inhibition of this enzyme suggests potential applications in treating neuropsychiatric disorders by modulating neurotransmitter levels.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxicity of the compound against multiple cancer cell lines using the Sulforhodamine B assay. Results indicated that it exhibited significant cytotoxic effects with specific focus on breast cancer cells (MCF7), showing promise as a therapeutic agent .

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against a range of bacterial strains using a turbidimetric method. The results revealed promising antimicrobial activity, particularly against resistant strains, highlighting its potential as an alternative treatment option in antibiotic resistance scenarios .

Mechanism of Action

The mechanism of action of 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in cellular processes.

Disrupting Cellular Functions: Interfering with the normal functioning of cellular components, leading to cell death or growth inhibition.

Modulating Signaling Pathways: Affecting various signaling pathways that regulate cell proliferation, apoptosis, and other critical functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Pharmacological Data of Analogs

Key Observations :

- Anticonvulsant Activity : Triazole-thioacetamide analogs () show potent activity (ED₅₀ ~50–75 mg/kg), attributed to hydrogen bonding and π-π interactions .

- Antimicrobial Potential: The 1,3,4-thiadiazole analog () exhibits activity likely due to sulfur-driven membrane disruption .

- Structural Impact : The 4-methoxyphenyl group in the target compound may improve metabolic stability compared to halogenated derivatives (e.g., 4-fluorophenyl in ).

Physicochemical and Structural Properties

- Solubility : Thioether and acetamide groups enhance aqueous solubility, while aromatic rings (thiazole, methoxyphenyl) increase lipophilicity.

- Hydrogen Bonding: The acetamide NH and thiazole nitrogen serve as hydrogen bond donors/acceptors, critical for target binding (e.g., ’s crystal structure shows intramolecular S···O interactions) .

- Crystal Packing : Analogs with 1,3,4-thiadiazole cores () form 3D networks via N–H···O and C–H···O bonds, influencing stability and bioavailability .

Biological Activity

The compound 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This paper explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is . It features a thiadiazole ring, which is known for its diverse biological activities. The presence of the 4-methoxyphenyl and thiazolyl groups contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit monoamine oxidase A (MAO-A), an enzyme crucial for neurotransmitter metabolism. This inhibition may lead to increased levels of neurotransmitters like serotonin and norepinephrine, potentially alleviating depressive symptoms.

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, particularly against various bacterial strains and fungi. It disrupts microbial membrane integrity, leading to cell death .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against several cancer cell lines. The structure–activity relationship (SAR) indicates that substituents on the thiadiazole ring significantly influence anticancer activity .

| Cell Line | IC50 (µg/mL) | Activity |

|---|---|---|

| MCF-7 (Breast) | 0.28 | High cytotoxicity |

| A549 (Lung) | 0.52 | Moderate cytotoxicity |

| SK-MEL-2 (Melanoma) | 4.27 | Significant inhibition |

Antimicrobial Effects

The compound has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. This activity is attributed to the disruption of cellular membranes and interference with metabolic processes within microbial cells .

Case Studies

- Neuroprotective Effects : In animal models, the compound has been shown to reduce cognitive impairment and improve neuropsychic behavior, suggesting potential use in treating neurodegenerative disorders.

- Antioxidant Activity : Research indicates that derivatives containing the thiadiazole moiety possess antioxidant properties, which can mitigate oxidative stress-related damage in cells .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from easily available precursors. The reaction conditions often include the use of organic solvents and bases such as potassium carbonate under reflux conditions.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance nucleophilic substitution reactions between thiol and chloroacetamide intermediates .

- Catalyst Use : Triethylamine or other bases improve reaction efficiency by neutralizing HCl byproducts .

- Temperature Control : Reactions often proceed at 20–25°C to avoid side reactions (e.g., oxidation of thiol groups) .

- Purification : Column chromatography with silica gel or recrystallization from ethanol-DMF mixtures ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, thiadiazole carbons at δ 160–170 ppm) .

- IR Spectroscopy : Peaks at 1650–1680 cm indicate C=O stretching in the acetamide group, while 650–750 cm corresponds to C-S bonds .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. How can researchers design preliminary biological activity screenings for this compound?

- Methodological Answer :

- Target Selection : Prioritize assays based on structural analogs (e.g., antimicrobial or anticancer activity linked to thiadiazole-thiazole hybrids) .

- In Vitro Models : Use bacterial/fungal strains (e.g., E. coli, C. albicans) for antimicrobial screening or cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity .

- Dose-Response Curves : Test concentrations from 1–100 µM to establish IC values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

- Methodological Answer :

- Substituent Variation : Modify the methoxyphenyl group (e.g., replace -OCH with halogens or alkyl chains) to assess electronic effects on bioactivity .

- Bioisosteric Replacement : Swap the thiazole ring with triazole or oxadiazole to evaluate heterocycle influence .

- Data Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, Hammett constants) with activity .

Q. What experimental approaches can resolve tautomeric ambiguity in the thiadiazole-thiol moiety?

- Methodological Answer :

- X-ray Crystallography : Determines dominant tautomeric form (thione vs. thiol) in the solid state .

- NMR in Different Solvents : Compare chemical shifts in DMSO-d (stabilizes thiol) vs. CDCl (favors thione) .

- Computational Modeling : DFT calculations predict thermodynamic stability of tautomers .

Q. How can mechanistic studies elucidate the compound’s mode of action in anticancer assays?

- Methodological Answer :

- Enzyme Inhibition Assays : Test inhibition of topoisomerase II or tubulin polymerization, common targets for thiadiazole derivatives .

- Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays .

- Reactive Oxygen Species (ROS) Detection : Use fluorescent probes (e.g., DCFH-DA) to assess oxidative stress induction .

Q. What computational strategies are suitable for predicting binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with proteins (e.g., EGFR kinase) .

- MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., thiadiazole sulfur) using Schrödinger Suite .

Q. How should conflicting bioactivity data between in vitro and in vivo models be addressed?

- Methodological Answer :

- Bioavailability Testing : Measure plasma stability and membrane permeability (e.g., Caco-2 assay) to identify metabolic limitations .

- Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance solubility and half-life .

- Dose Adjustment : Recalibrate in vivo doses based on pharmacokinetic parameters (e.g., AUC, C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.